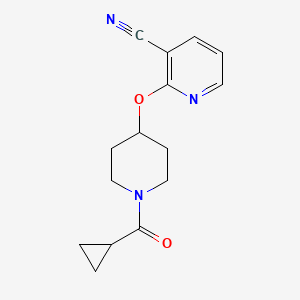

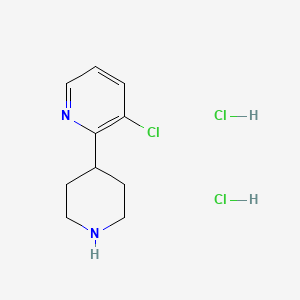

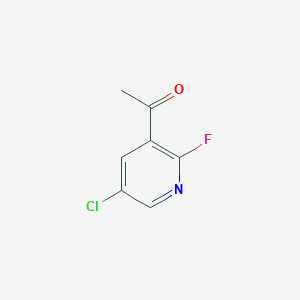

2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to “N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole” derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Aplicaciones Científicas De Investigación

Hypervalent Iodine Oxidation of Amines

A study by Moriarty et al. (1988) discussed the oxidation of primary aliphatic amines, including nicotine, to nitriles using iodosobenzene, highlighting the potential of such compounds in chemical synthesis (Moriarty et al., 1988).

Multicomponent Domino Reaction Strategy

Hussein et al. (2019) developed a protocol for synthesizing poly-functionalized innovative nicotinonitriles, demonstrating the compound's utility in material science due to its strong blue-green fluorescence emission (Hussein et al., 2019).

Conformational Switching in Synthesis

Sulsky et al. (1999) explored radical cyclization involving piperidinecarbonitriles, leading to the synthesis of spiro[2H-indole-2,4'-piperidin]-3(1H)-imines, a process important in organic chemistry (Sulsky et al., 1999).

Intramolecular Nitrile Oxide Olefin Cycloaddition

Falb et al. (2000) described the stereoselective synthesis of fused piperidines derived from L-amino acids, showcasing the compound's relevance in creating structurally complex molecules (Falb et al., 2000).

Functionally Substituted Enamines

Moustafa et al. (2011) observed novel rearrangement reactions involving enaminonitrile, leading to the formation of nicotinonitrile derivatives, further underscoring the compound's versatility in organic reactions (Moustafa et al., 2011).

Primitive Earth Synthesis

Friedmann et al. (1971) synthesized nicotinonitrile under primitive earth conditions, suggesting its potential role in prebiotic chemistry (Friedmann et al., 1971).

Cyclopropane Derivative Analysis

Sun et al. (2006) analyzed a cyclopropane derivative related to the structure of 2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile, providing insights into its structural orientation and potential applications (Sun et al., 2006).

Piperidine Synthesis

Lebold et al. (2009) discussed the synthesis of piperidines from propargyl amines and cyclopropanes, highlighting a method potentially applicable to compounds like this compound (Lebold et al., 2009).

Propiedades

IUPAC Name |

2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c16-10-12-2-1-7-17-14(12)20-13-5-8-18(9-6-13)15(19)11-3-4-11/h1-2,7,11,13H,3-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUCHGPQIYSBHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

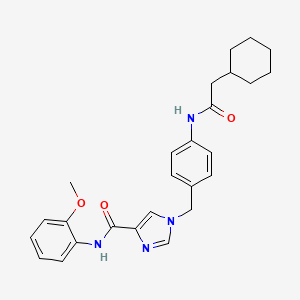

![1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2831191.png)

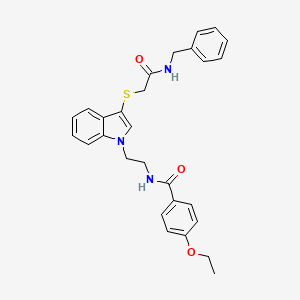

![1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2831192.png)

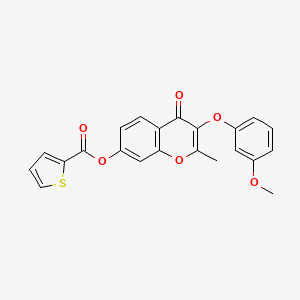

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2831193.png)

![1-[(2,6-Dimethylmorpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B2831195.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide](/img/structure/B2831200.png)